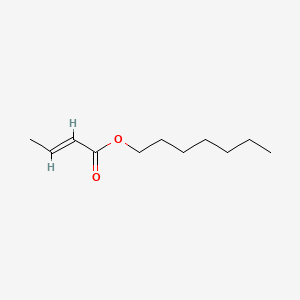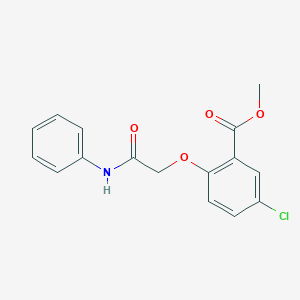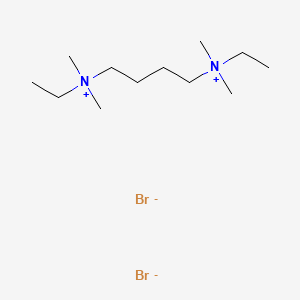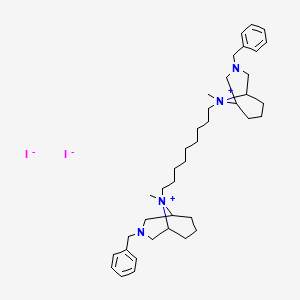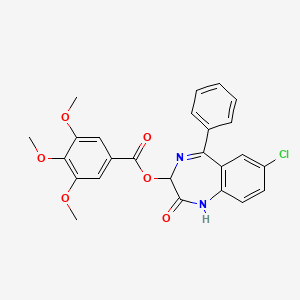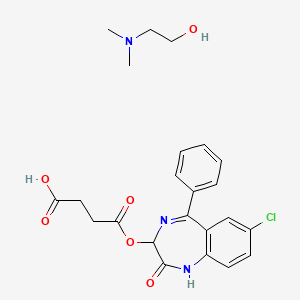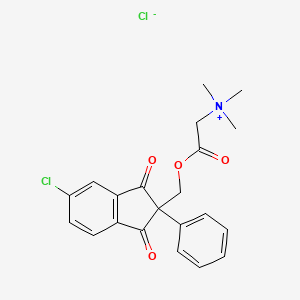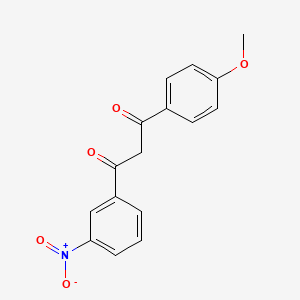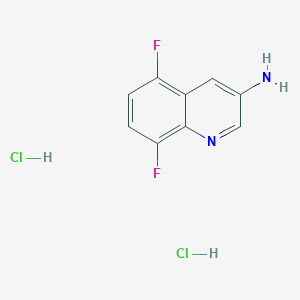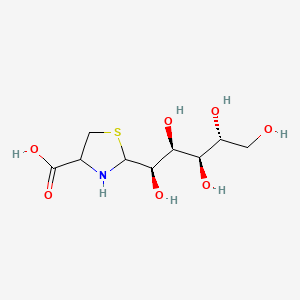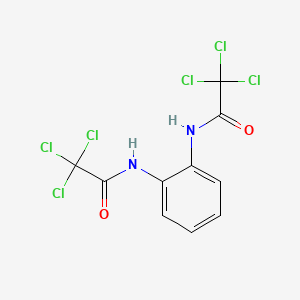
N,N'-Bis(trichloroacetyl)-o-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(trichloroacetyl)-o-phenylenediamine: is an organic compound characterized by the presence of two trichloroacetyl groups attached to an o-phenylenediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(trichloroacetyl)-o-phenylenediamine typically involves the reaction of o-phenylenediamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product .
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(trichloroacetyl)-o-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(trichloroacetyl)-o-phenylenediamine can undergo various chemical reactions, including:
Substitution Reactions: The trichloroacetyl groups can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of o-phenylenediamine.
Reduction Reactions: Reduced forms of the original compound with different functional groups.
Hydrolysis: o-Phenylenediamine and trichloroacetic acid.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(trichloroacetyl)-o-phenylenediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trichloroacetyl groups into molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-Bis(trichloroacetyl)-o-phenylenediamine involves the interaction of its trichloroacetyl groups with nucleophilic sites in target molecules. This can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(trichloroacetyl)-p-phenylenediamine: Similar structure but with different positional isomerism.
N,N’-Bis(trichloroacetyl)-m-phenylenediamine: Another positional isomer with distinct properties.
N,N’-Bis(trichloroacetyl)-ethylenediamine: Different core structure with similar trichloroacetyl groups.
Uniqueness: N,N’-Bis(trichloroacetyl)-o-phenylenediamine is unique due to its specific arrangement of trichloroacetyl groups on the o-phenylenediamine core.
Eigenschaften
CAS-Nummer |
4257-73-2 |
|---|---|
Molekularformel |
C10H6Cl6N2O2 |
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H6Cl6N2O2/c11-9(12,13)7(19)17-5-3-1-2-4-6(5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20) |
InChI-Schlüssel |
AKEHVLLSLNGYIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


